(4-Amino-3,5-dimethylphenyl)(phenyl)methanone
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Overview
Description
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dimethylphenyl)(phenyl)methanone typically involves the reaction of 4-amino-3,5-dimethylacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-dimethylphenyl)(phenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, which lacks the amino and methyl substitutions.
4-Aminoacetophenone: A related compound with an amino group and a single phenyl ring.
3,5-Dimethylbenzophenone: A derivative with two methyl groups on the phenyl ring.
Uniqueness
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both an amino group and two methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
CAS No. |
31684-74-9 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4-amino-3,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-10-8-13(9-11(2)14(10)16)15(17)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3 |
InChI Key |
NSJGGFYFARGCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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